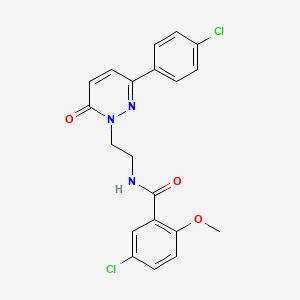

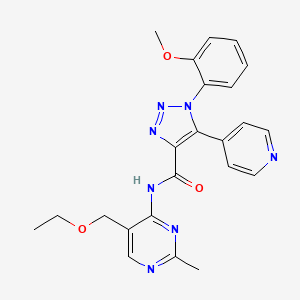

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

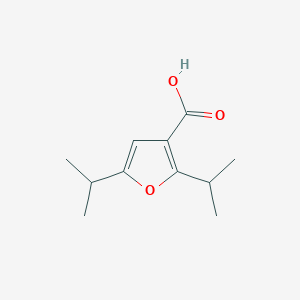

This compound is a pyranone and is commonly found in cigarette smoke, Maillard reaction products, sugar pyrolysis products, and natural extracts . It belongs to the class of pyranone compounds, most of which have a caramel-like aroma .

Synthesis Analysis

The synthesis of this compound involves refluxing a solution of glucose and piperidine in ethanol under an argon atmosphere . Acetic acid is added and the mixture is further heated . The reaction solution is diluted with water and the γ-pyranone is extracted with ethyl acetate . The crude product is purified by column chromatography (silica gel) and high vacuum distillation . Finally, the product is recrystallized from hexane to obtain the title compound .Physical And Chemical Properties Analysis

The compound has a melting point of 75 - 78°C and a predicted boiling point of 281.1±40.0 °C . Its density is predicted to be 1.482±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and has a pale yellow to pale beige color . It is moisture sensitive .科学研究应用

Synthesis and Biological Activity

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate has been explored in various synthetic pathways leading to novel compounds with potential biological activities. For instance, it has been involved in the synthesis of complex heterocycles, contributing to the development of new molecules with potential pharmacological applications. Studies have demonstrated its utility in generating compounds that exhibit distinct inhibition of the proliferation of some cancer cell lines, highlighting its significance in medicinal chemistry research (Liu et al., 2018).

Antioxidative and Anti-inflammatory Properties

Research has also uncovered the antioxidative and anti-inflammatory potentials of compounds synthesized from ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate. These compounds, derived from natural sources such as marine fungi and seaweeds, exhibit significant antioxidative activities. They have shown to inhibit pro-inflammatory enzymes, suggesting their potential as lead compounds in developing new anti-inflammatory drugs with minimal side effects (Makkar & Chakraborty, 2018).

Antimicrobial Activity

Moreover, derivatives synthesized from ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate have been evaluated for their antimicrobial activities. Studies have shown that these compounds possess the ability to act against a variety of pathogenic bacteria, offering a promising avenue for the development of new antibacterial agents. This is particularly crucial in the current era of increasing antibiotic resistance, where novel antimicrobial substances are in dire need (Asif et al., 2021).

Chemoselective Synthesis

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate serves as a versatile intermediate in chemoselective synthesis processes. It has been used to produce a wide array of products, from simple heterocycles to complex molecules with multiple biological activities. The chemoselective nature of these syntheses allows for the efficient generation of target molecules, underlining the compound's utility in organic synthesis and drug discovery efforts (Pretto et al., 2019).

未来方向

属性

IUPAC Name |

ethyl 2-(2,3-dioxo-1H-pyrazin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-6(11)5-10-4-3-9-7(12)8(10)13/h3-4H,2,5H2,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIWYZDBGDASKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CNC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628508.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2628509.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/no-structure.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine](/img/structure/B2628515.png)

![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)

![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)